molecular formula C19H17NO4 B5796255 methyl 2-(3,4-dimethoxyphenyl)-4-quinolinecarboxylate CAS No. 133676-11-6

methyl 2-(3,4-dimethoxyphenyl)-4-quinolinecarboxylate

Cat. No. B5796255
CAS RN: 133676-11-6
M. Wt: 323.3 g/mol
InChI Key: SDKDFNPXXCTYTG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related quinoline derivatives involves convenient and efficient methods. For instance, the synthesis of ethyl 4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate and 10-(3,4-dimethoxyphenyl)-7,8-dimethoxy-2H-pyridazino[4,5-b]quinolin-1-one, metabolites of TAK-603, has been achieved through novel synthetic routes involving the use of methanesulfonyl as a protective group and the Krohnke reaction for high yield production (Mizuno et al., 2006).

Molecular Structure Analysis

The molecular structure of related compounds often features a quinoline core modified by various substituents. For example, the co-crystal of 2-amino-4-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile and 3-amino-1-(3,4-dimethoxyphenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile demonstrates complex molecular interactions and structural features (Asiri et al., 2011).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, providing insights into their reactivity and functional group transformations. For instance, the reaction of 2-(arylamino)-1-(methylthio)-1-tosylethenes with hydrogen iodide leading to quinoline derivatives highlights the versatility and reactivity of these compounds (Matsumoto & Ogura, 2007).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as their crystalline structure and molecular arrangement, are crucial for understanding their behavior and potential applications. The planarity of the cyclobutane ring in the crystal of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, for example, is analyzed using natural bond orbital and Hirshfeld surface analysis, providing detailed insights into the molecule's structure and interactions (Shabir et al., 2020).

Chemical Properties Analysis

The chemical properties of quinoline derivatives, including their reactivity and interaction with different reagents, are fundamental aspects of their study. The synthesis of 2-aryl-4-quinolinecarboxylates via a novel [2 + 1 + 3] cyclization reaction illustrates the innovative approaches to creating bioactive molecules through direct C-C bond cleavage of 1,3-dicarbonyl compounds as a single-carbon synthon (Zhou et al., 2021).

properties

IUPAC Name

methyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-22-17-9-8-12(10-18(17)23-2)16-11-14(19(21)24-3)13-6-4-5-7-15(13)20-16/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKDFNPXXCTYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301213342
Record name Methyl 2-(3,4-dimethoxyphenyl)-4-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301213342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate

CAS RN

133676-11-6
Record name Methyl 2-(3,4-dimethoxyphenyl)-4-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133676-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(3,4-dimethoxyphenyl)-4-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301213342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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